Cas no 19028-69-4 (1-(2-Hydroxymethylpiperidin-1-yl)ethanone)

1-(2-Hydroxymethylpiperidin-1-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- Ethanone,1-[2-(hydroxymethyl)-1-piperidinyl]-
- 1-(2-HYDROXYMETHYL-PIPERIDIN-1-YL)-ETHANONE
- 1-[2-(hydroxymethyl)piperidin-1-yl]ethanone
- 2-Piperidinemethanol, 1-acetyl- (8CI,9CI)
- 1-[2-(hydroxymethyl)piperidin-1-yl]ethan-1-one
- Z275745460
- AKOS009143183
- (1-Acetyl-2-piperidinyl)methanol
- SCHEMBL10311750
- 19028-69-4
- DTXSID10554908
- EN300-91544
- 1-(2-(hydroxymethyl)piperidin-1-yl)ethanone
- AM100444
- SB42187
- 1-(2-Hydroxymethylpiperidin-1-yl)ethanone
-
- MDL: MFCD11934401
- インチ: InChI=1S/C8H15NO2/c1-7(11)9-5-3-2-4-8(9)6-10/h8,10H,2-6H2,1H3
- InChIKey: FJMSUFXIECAXGE-UHFFFAOYSA-N
- ほほえんだ: CC(=O)N1CCCCC1CO
計算された属性
- せいみつぶんしりょう: 157.11035
- どういたいしつりょう: 157.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- PSA: 40.54
1-(2-Hydroxymethylpiperidin-1-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 087469-1g |
1-(2-Hydroxymethyl-piperidin-1-yl)-ethanone |
19028-69-4 | 1g |
£602.00 | 2022-02-28 | ||
1PlusChem | 1P00B76J-250mg |
2-Piperidinemethanol, 1-acetyl- (8CI,9CI) |
19028-69-4 | 95% | 250mg |
$308.00 | 2024-06-17 | |
1PlusChem | 1P00B76J-500mg |
2-Piperidinemethanol, 1-acetyl- (8CI,9CI) |
19028-69-4 | 95% | 500mg |
$546.00 | 2023-12-19 | |
1PlusChem | 1P00B76J-5g |
2-Piperidinemethanol, 1-acetyl- (8CI,9CI) |
19028-69-4 | 95% | 5g |
$1901.00 | 2023-12-19 | |
1PlusChem | 1P00B76J-10g |
2-Piperidinemethanol, 1-acetyl- (8CI,9CI) |
19028-69-4 | 95% | 10g |
$2793.00 | 2023-12-19 | |
Enamine | EN300-91544-0.1g |
1-[2-(hydroxymethyl)piperidin-1-yl]ethan-1-one |
19028-69-4 | 95.0% | 0.1g |
$144.0 | 2025-03-21 | |
Enamine | EN300-91544-1.0g |
1-[2-(hydroxymethyl)piperidin-1-yl]ethan-1-one |
19028-69-4 | 95.0% | 1.0g |
$513.0 | 2025-03-21 | |
Enamine | EN300-91544-5.0g |
1-[2-(hydroxymethyl)piperidin-1-yl]ethan-1-one |
19028-69-4 | 95.0% | 5.0g |
$1488.0 | 2025-03-21 | |
TRC | H902695-50mg |
1-(2-Hydroxymethylpiperidin-1-yl)ethanone |
19028-69-4 | 50mg |
$ 160.00 | 2022-06-02 | ||
TRC | H902695-100mg |
1-(2-Hydroxymethylpiperidin-1-yl)ethanone |
19028-69-4 | 100mg |
$ 230.00 | 2022-06-02 |
1-(2-Hydroxymethylpiperidin-1-yl)ethanone 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
1-(2-Hydroxymethylpiperidin-1-yl)ethanoneに関する追加情報
Introduction to 1-(2-Hydroxymethylpiperidin-1-yl)ethanone (CAS No. 19028-69-4)
1-(2-Hydroxymethylpiperidin-1-yl)ethanone, also known by its CAS number 19028-69-4, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a piperidine ring and a hydroxymethyl group, making it a valuable scaffold for the development of novel therapeutic agents.
The chemical structure of 1-(2-Hydroxymethylpiperidin-1-yl)ethanone consists of a piperidine ring attached to an acetone moiety through a hydroxymethyl group. This configuration imparts specific physicochemical properties that are crucial for its biological activity and potential applications. The presence of the hydroxymethyl group introduces polarity and hydrogen bonding capabilities, which can enhance the compound's solubility and interactions with biological targets.
Recent studies have highlighted the potential of 1-(2-Hydroxymethylpiperidin-1-yl)ethanone in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory properties. These derivatives are being explored for their potential in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 1-(2-Hydroxymethylpiperidin-1-yl)ethanone has also been investigated for its neuroprotective properties. A study conducted at the University of California, Los Angeles (UCLA) demonstrated that certain derivatives of this compound can effectively reduce neuronal damage in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism of action is believed to involve the modulation of oxidative stress and the inhibition of neuroinflammatory pathways.
The pharmacokinetic profile of 1-(2-Hydroxymethylpiperidin-1-yl)ethanone is another area of active research. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a promising candidate for drug development. Its oral bioavailability and low toxicity profile further enhance its potential as a therapeutic agent.
In the realm of cancer research, 1-(2-Hydroxymethylpiperidin-1-yl)ethanone has shown promise as a lead compound for developing anticancer drugs. Research published in the journal Cancer Research has identified specific derivatives that exhibit selective cytotoxicity against various cancer cell lines. These derivatives are being optimized to improve their efficacy and reduce potential side effects.
The synthetic accessibility of 1-(2-Hydroxymethylpiperidin-1-yl)ethanone is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through well-established organic synthesis routes, allowing for efficient production on both laboratory and industrial scales. This synthetic flexibility enables researchers to easily modify the structure to explore a wide range of biological activities.
Beyond its direct therapeutic applications, 1-(2-Hydroxymethylpiperidin-1-yl)ethanone serves as an important building block in the development of more complex molecules. Its unique structural features make it an excellent starting point for the synthesis of multi-functional compounds with diverse biological activities. For example, it can be used as a precursor in the synthesis of compounds with anti-viral, anti-bacterial, or anti-fungal properties.
In conclusion, 1-(2-Hydroxymethylpiperidin-1-yl)ethanone (CAS No. 19028-69-4) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure, favorable pharmacokinetic properties, and synthetic accessibility make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its derivatives for clinical use.
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